

# RapaLink-1: A Technical Guide to a Third-Generation Bivalent mTOR Inhibitor

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## Compound of Interest

Compound Name: *RapaLink-1*

Cat. No.: *B10772746*

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## Abstract

**RapaLink-1** is a novel, third-generation bivalent inhibitor of the mechanistic target of rapamycin (mTOR). By covalently linking rapamycin and the ATP-competitive mTOR kinase inhibitor MLN0128, **RapaLink-1** simultaneously engages two distinct binding sites on the mTOR complex 1 (mTORC1). This unique mechanism of action results in potent and durable inhibition of mTORC1 signaling, overcoming resistance mechanisms observed with previous generations of mTOR inhibitors. Preclinical studies have demonstrated the significant potential of **RapaLink-1** in various cancer models, particularly in glioblastoma, where it exhibits blood-brain barrier permeability and robust anti-tumor activity. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of **RapaLink-1**, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

## Discovery and Development

The development of **RapaLink-1** was driven by the need to overcome the limitations of first and second-generation mTOR inhibitors. First-generation inhibitors, such as rapamycin and its

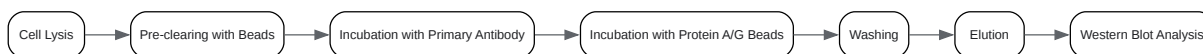
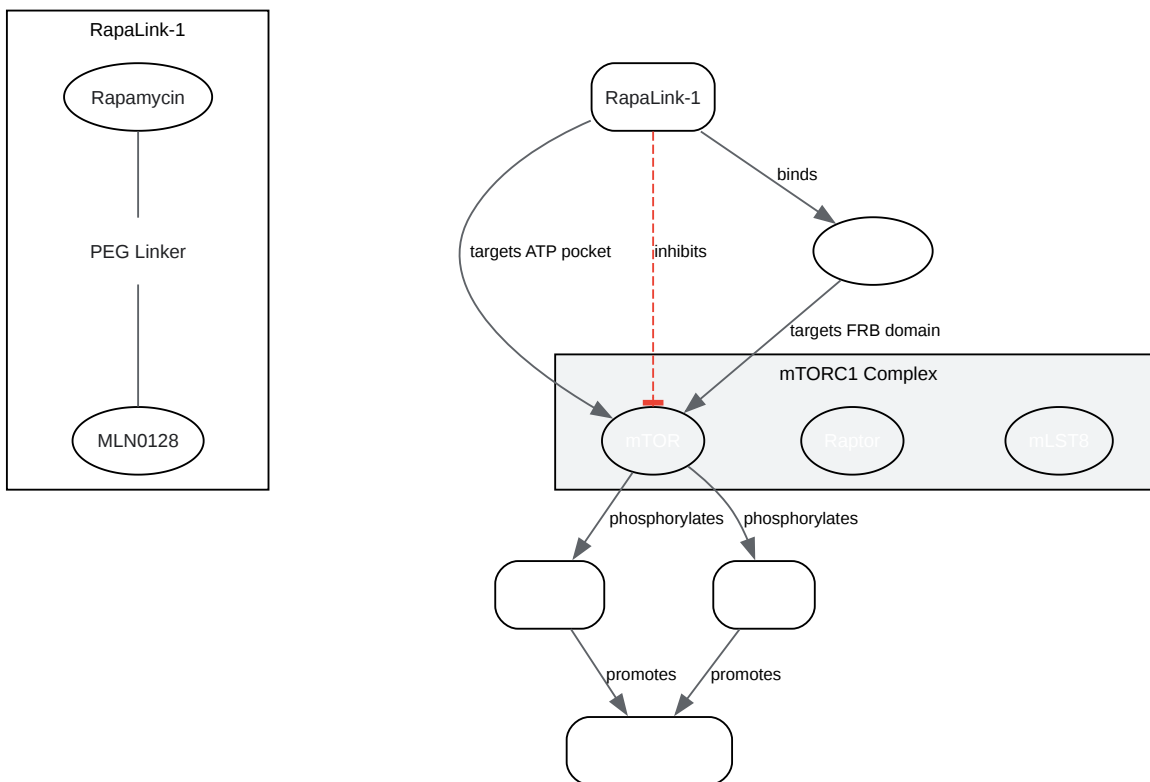
analogs (rapalogs), are allosteric inhibitors that only partially suppress mTORC1 activity. Second-generation inhibitors, which are ATP-competitive, inhibit both mTORC1 and mTORC2 but can be limited by feedback activation of survival pathways and acquired resistance through mutations in the mTOR kinase domain.

**RapaLink-1** was designed as a bivalent molecule to bridge the rapamycin-binding (FRB) domain and the ATP-binding pocket of mTORC1.[1][2] This was achieved by synthesizing a polyethylene glycol linker to connect rapamycin to a desalkyl derivative of sapanisertib (MLN0128).[3][4] The synthesis utilizes click chemistry, specifically a copper-catalyzed azide-alkyne cycloaddition, to join the two components.[3] The resulting molecule, **RapaLink-1**, demonstrates superior potency and durability of mTORC1 inhibition compared to its individual components or their combination.[1][2]

## Mechanism of Action

**RapaLink-1** exerts its potent inhibitory effect on mTORC1 through a unique bivalent binding mechanism. The rapamycin moiety of **RapaLink-1** first binds to the intracellular protein FKBP12. This complex then targets the FRB domain of mTOR within the mTORC1 complex. Simultaneously, the MLN0128 portion of **RapaLink-1** binds to the ATP-binding site in the kinase domain of mTOR. This dual engagement leads to a highly stable and durable inhibition of mTORC1 kinase activity.[1][2]

This bivalent interaction effectively shuts down downstream mTORC1 signaling, leading to the dephosphorylation of key substrates such as 4E-binding protein 1 (4E-BP1) and ribosomal protein S6 kinase (S6K). The inhibition of 4E-BP1 phosphorylation is particularly crucial as it is often incompletely inhibited by rapamycin and plays a critical role in cap-dependent translation and cell proliferation.[1]



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